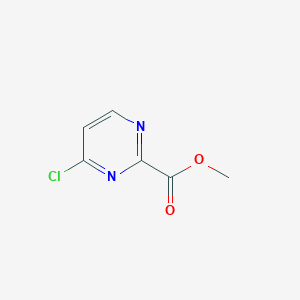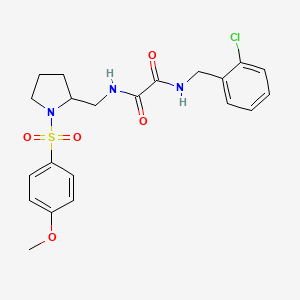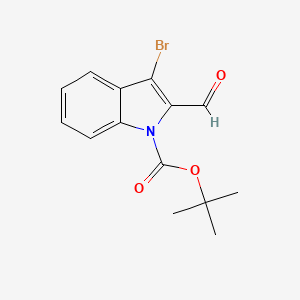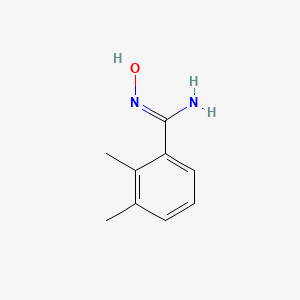
Methyl 4-chloropyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloropyrimidine-2-carboxylate is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive nature and structural properties .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that related compounds have been reported to bind to specific proteins, disrupting their normal function .
Biochemical Pathways
Related compounds have been known to interfere with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound has a molecular weight of 17257 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have been known to cause various cellular changes due to their interaction with target proteins .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 4-chloropyrimidine-2-carboxylate. For instance, it is recommended to store the compound under inert gas at 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-chloropyrimidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-chloropyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Another method involves the use of oxalyl chloride to convert 4-chloropyrimidine-2-carboxylic acid into its corresponding acid chloride, which is then reacted with methanol to form the methyl ester . This method often requires the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under reflux conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Hydrolysis: 4-chloropyrimidine-2-carboxylic acid.
Oxidation and Reduction: Pyrimidine N-oxides or dihydropyrimidines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloropyrimidine-2-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, particularly in the development of new drugs.
Medicine: As a building block in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chloropyrimidine-2-carboxylate can be compared to other similar compounds, such as:
Methyl 2-chloropyrimidine-4-carboxylate: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and applications.
Methyl 4-fluoropyrimidine-2-carboxylate: Substitution of chlorine with fluorine alters the electronic properties and reactivity.
Methyl 4-bromopyrimidine-2-carboxylate:
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain synthetic pathways.
Eigenschaften
IUPAC Name |
methyl 4-chloropyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSXFKKXMHFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811450-17-6 |
Source


|
| Record name | methyl 4-chloropyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)
![Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2797656.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B2797657.png)

![1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one](/img/structure/B2797660.png)

![2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2797664.png)
![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2797667.png)
![2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2797668.png)



